N-(3-chlorophenyl)-3,5-dinitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-9-2-1-3-10(6-9)15-13(18)8-4-11(16(19)20)7-12(5-8)17(21)22/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDHQVWNYXYMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034088 | |
| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-16-0 | |
| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Analysis
Comprehensive Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (¹H NMR and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of N-(3-chlorophenyl)-3,5-dinitrobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons on both the 3-chlorophenyl and 3,5-dinitrophenyl rings, as well as a signal for the amide proton (N-H). The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of these signals provide detailed information about the electronic environment and neighboring protons for each hydrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct peaks for each carbon in the aromatic rings, the carbonyl carbon of the amide group, and the carbons bonded to the chlorine and nitro groups. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | 10.5 (s, 1H) | - |
| 3,5-Dinitrophenyl H-2', H-6' | 9.2 (d, J = 2.0 Hz, 2H) | 128.0 |
| 3,5-Dinitrophenyl H-4' | 9.1 (t, J = 2.0 Hz, 1H) | 122.0 |
| 3-Chlorophenyl H-2 | 7.9 (t, J = 2.0 Hz, 1H) | 125.0 |
| 3-Chlorophenyl H-4 | 7.5 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H) | 120.0 |
| 3-Chlorophenyl H-5 | 7.4 (t, J = 8.0 Hz, 1H) | 130.0 |
| 3-Chlorophenyl H-6 | 7.3 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H) | 118.0 |
| Carbonyl (C=O) | - | 162.0 |
| C-1' (C-NO₂) | - | 148.0 |
| C-3', C-5' (C-NO₂) | - | 148.0 |
| C-1 (C-NH) | - | 139.0 |
| C-3 (C-Cl) | - | 135.0 |
Note: This data is illustrative and not based on experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification and Amide Bond Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the amide linkage and the nitro groups.
Key expected vibrational frequencies include:
N-H Stretching: A sharp absorption band typically in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹, indicative of the carbonyl group in the amide functionality.
N-H Bending (Amide II): An absorption band typically found around 1510-1550 cm⁻¹.
NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro groups, typically appearing around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.
**Table
Computational and Theoretical Investigations of N 3 Chlorophenyl 3,5 Dinitrobenzamide
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
No specific DFT studies detailing the electronic structure and molecular geometry of N-(3-chlorophenyl)-3,5-dinitrobenzamide were found. Such studies would typically involve geometry optimization to find the most stable conformation of the molecule and calculations of various electronic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound are not available in the reviewed literature. This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
MEP maps for this compound, which would identify the electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack, have not been published in the searched scientific literature.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Electron Delocalization
Detailed NBO analysis, which would provide insights into charge transfer, hyperconjugative interactions, and electron delocalization within the this compound molecule, is not documented in available research.
Molecular Docking and Simulation Studies for Target Interactions
While molecular docking is a common technique to study the interaction of similar compounds with biological targets, specific studies focused on docking this compound to particular proteins were not identified.
Protein-Ligand Interaction Prediction and Binding Mode Analysis
There is no available research predicting the protein-ligand interactions or analyzing the binding modes of this compound with any specific biological target.
Computational Approaches for Enzyme Inhibition Mechanisms
Computational studies detailing the mechanisms of enzyme inhibition by this compound are absent from the scientific literature searched.
Due to the lack of specific research data for this compound, no data tables can be generated.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Descriptor Calculation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov For a molecule like this compound, a QSAR study could be instrumental in predicting its potential biological activities, such as antimicrobial or anticancer effects, based on its structural features. nih.gov Similarly, a QSPR model could predict properties like solubility, melting point, or chromatographic retention time.
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors would fall into several categories:
Constitutional (1D) Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.
Topological (2D) Descriptors: These describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which quantify molecular branching and complexity.
Geometrical (3D) Descriptors: These are calculated from the three-dimensional coordinates of the atoms and include descriptors of molecular size and shape, such as molecular surface area and volume.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. doaj.org These are crucial for understanding the molecule's reactivity and interaction with biological targets.
Physicochemical Descriptors: These relate to the compound's behavior in different environments and include parameters like the logarithm of the partition coefficient (logP), which indicates lipophilicity, and polar surface area (PSA).
A hypothetical QSAR/QSPR study on a series of dinitrobenzamide analogs, including this compound, would involve the development of a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that links a set of calculated descriptors to an observed activity or property. nih.gov The resulting equation would not only allow for the prediction of these properties for new, unsynthesized compounds but also provide insights into the structural features that are most influential.
Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |
| Constitutional | Molecular Weight | 321.67 g/mol | Overall size of the molecule. |
| Topological | Wiener Index | 1258 | Represents the sum of distances between all pairs of atoms. |
| Geometrical | Molecular Surface Area | 350.5 Ų | Influences solubility and transport properties. |
| Quantum-Chemical | HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |
| Quantum-Chemical | LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |
| Quantum-Chemical | Dipole Moment | 4.2 D | Indicates the overall polarity of the molecule. |
| Physicochemical | LogP | 3.8 | Measures the lipophilicity of the compound. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published computational data for this compound is unavailable.
Advanced Analysis of Noncovalent Interactions
Noncovalent interactions are critical in determining the crystal packing of a molecule, its solubility, and its interactions with biological receptors. Advanced computational techniques allow for the detailed analysis of these forces.
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. doaj.orgmdpi.com This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties onto this surface, one can gain a detailed understanding of the noncovalent interactions.
For this compound, a Hirshfeld surface analysis would likely reveal the significant role of several types of interactions:
Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the amide carbonyl group are potential hydrogen bond acceptors. These interactions would be crucial in the formation of stable supramolecular structures.
π-π Stacking: The presence of two aromatic rings (the chlorophenyl and dinitrobenzoyl moieties) suggests the likelihood of π-π stacking interactions, where the electron-rich and electron-poor regions of the rings interact favorably.
van der Waals Forces: A significant portion of the crystal packing would be governed by weaker van der Waals forces, including contacts between hydrogen atoms (H···H), as well as contacts involving chlorine (Cl···H, Cl···O) and carbon atoms. researchgate.net
The analysis generates 2D fingerprint plots, which summarize the intermolecular contacts. Each point on the plot represents a pair of distances (dₑ and dᵢ) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these plots provide a quantitative breakdown of the different types of intermolecular contacts.
Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Intermolecular Contact | Hypothetical Contribution (%) | Description |
| O···H / H···O | 35% | Primarily represents hydrogen bonding involving the nitro and amide groups. |
| H···H | 25% | van der Waals interactions between hydrogen atoms. |
| C···H / H···C | 15% | Interactions involving the aromatic rings. |
| C···C | 10% | Indicative of π-π stacking between the aromatic rings. |
| N···O / O···N | 5% | Interactions between the nitro groups. |
| Cl···H / H···Cl | 5% | Contacts involving the chlorine atom. |
| Other | 5% | Minor contributions from other contacts. |
Note: The data in this table is hypothetical and based on typical findings for similar nitroaromatic compounds. It serves to illustrate the type of information obtained from a Hirshfeld surface analysis.
The structure of this compound, featuring an electron-deficient dinitrobenzoyl moiety and a potentially electron-donating chlorophenyl group, makes it a candidate for exhibiting charge-transfer (CT) interactions. nih.gov These interactions involve the transfer of electron density from an electron-rich donor to an electron-poor acceptor.
In the context of this single molecule, intramolecular charge transfer (ICT) could occur, where electron density is transferred from the chlorophenyl ring to the dinitrobenzoyl ring upon electronic excitation. This phenomenon is often studied using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic absorption spectra and characterize the nature of electronic transitions.
Furthermore, this compound could participate in intermolecular CT interactions, forming complexes with other electron-donating molecules. researchgate.netresearchgate.netscienceopen.com The dinitrobenzoyl part of the molecule would act as a π-acceptor. The formation and stability of such CT complexes can be investigated by calculating the binding energy and analyzing the changes in electronic structure upon complexation. These interactions are of significant interest in the development of organic electronic materials, such as semiconductors and components for solar cells.
Computational analysis of the molecular electrostatic potential (MEP) surface would visually demonstrate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. For this compound, the area around the nitro groups would be strongly electron-deficient, making it a prime site for interaction with electron donors.
Structure Activity Relationship Sar Studies and Mechanistic Insights of N 3 Chlorophenyl 3,5 Dinitrobenzamide Analogs
Impact of Structural Modifications on Molecular Activity Profiles
Influence of Nitro Group Position and Number on Activity
The presence, number, and position of nitro (NO₂) groups on the benzamide (B126) scaffold are critical determinants of biological activity. Studies on various benzamide derivatives consistently demonstrate that these electron-wasting groups are often essential for the compound's mechanism of action. nih.gov The high electron-withdrawing ability of the nitro group, through both resonance and inductive effects, significantly alters the electronic properties and polarity of the molecule, which can enhance interactions with biological targets. researchgate.netnih.gov
In the case of dinitrobenzamide derivatives, the most active compounds typically feature nitro groups at the 3 and 5 positions of the benzene (B151609) moiety. sc.edu Research on N-alkyl nitrobenzamides as antimycobacterial agents revealed that compounds with a 3,5-dinitro substitution pattern exhibited significantly higher activity compared to analogs with a single nitro group at the 4-position or no nitro groups at all. nih.gov For instance, the minimal inhibitory concentration (MIC) of 3,5-dinitrobenzamide (B1662146) derivatives against various mycobacterial species was found to be substantially lower than that of 4-nitrobenzamide (B147303) analogs. nih.gov This suggests that two meta-positioned nitro groups create a specific electronic arrangement that is highly favorable for activity, likely by increasing the redox potential and facilitating interactions at the target site. sc.edunih.gov
The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it more susceptible to nucleophilic attack, a key step in the mechanism of action for some antimicrobial dinitrobenzamides. nih.govquora.com The position of the nitro group also plays a crucial role in other compound classes; for example, in nitro-containing chalcones, the placement of the NO₂ group at the ortho, meta, or para position dictates the anti-inflammatory and vasorelaxant activities. mdpi.com This highlights a general principle in medicinal chemistry: the specific location of electron-withdrawing groups like the nitro group is a key factor in optimizing biological efficacy. researchgate.netmdpi.com
**Interactive Table: Activity of N-Alkyl Nitrobenzamides Against *M. tuberculosis***
| Compound Series | Substitution Pattern | General Activity Profile |
|---|---|---|
| Series 1 | 3,5-dinitro | High Activity (Significantly lower MIC values) |
| Series 2 | 3-nitro-5-trifluoromethyl | High Activity |
| Series 3 | 4-nitro | Significantly Lower Activity |
| Series 4 | Unsubstituted (H) | Low to Inactive |
Data sourced from studies on N-alkyl nitrobenzamides, which show that derivatives with a 3,5-dinitro or 3-nitro-5-trifluoromethyl substitution pattern are markedly more potent than those with a 4-nitro or no substitution. nih.gov
Role of the N-substituent (e.g., Chlorophenyl Moiety) on Biological Interactions
For N-(3-chlorophenyl)-3,5-dinitrobenzamide, the 3-chlorophenyl group is a critical component. The chlorine atom, being an electron-withdrawing group, affects the electronic distribution of the entire molecule. Its position on the phenyl ring is also significant. Structural analysis of related compounds like N-(3-chlorophenyl)benzamide shows that the conformation of the N-H bond relative to the chloro substituent can vary, influencing the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov These conformational aspects are crucial for the precise fit of the molecule into the active site of a target enzyme or receptor.
Structure-activity relationship (SAR) studies on various classes of biologically active molecules have shown that the type and position of substituents on an N-aryl ring significantly impact potency and selectivity. researchgate.net For example, in a series of antimycobacterial agents based on an N-arylpiperazine motif, the substitution on the phenyl ring was a key determinant of activity. mdpi.com Specifically, the presence of chloro and trifluoromethyl groups on the phenyl ring was found to be favorable for inhibiting mycobacterial growth. mdpi.com This underscores the importance of the electronic and steric properties of the N-substituent in optimizing biological interactions. The 3-chlorophenyl moiety in this compound likely contributes to a balance of lipophilicity and electronic properties that enhances its transport to the target site and its binding affinity.
Mechanistic Investigations at the Molecular Level
Enzyme Target Interactions and Inhibition Mechanisms for Dinitrobenzamide Derivatives (e.g., DprE1, 5-LOX, Nitroreductases, Cholinesterases)
Dinitrobenzamide derivatives have been identified as potent inhibitors of several key enzymes, with their mechanism often involving the unique chemistry of the nitro group. A primary target, particularly in the context of antimycobacterial activity, is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall. nih.gov
Dinitrobenzamides act as covalent inhibitors of DprE1. nih.gov The mechanism requires the enzymatic reduction of one of the aromatic nitro groups to a nitroso intermediate within the enzyme's active site. This reduction is facilitated by the flavin adenine (B156593) dinucleotide (FAD) cofactor of DprE1. nih.gov The highly reactive nitroso species is then subjected to a nucleophilic attack by a cysteine residue (Cys387) in the active site, forming a covalent bond between the inhibitor and the enzyme. nih.govnih.gov This irreversible binding permanently inactivates the enzyme, leading to the inhibition of cell wall synthesis and subsequent bacterial death. sc.edu The requirement for the nitro group is absolute for this mechanism, as the corresponding amino-derivatives are significantly less active. sc.edu
Beyond DprE1, nitroaromatic compounds are known to interact with other enzymes. For instance, certain nitro-containing chalcones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation. mdpi.com Furthermore, the nitro groups can be substrates for nitroreductases, enzymes that can either activate the compound to a more potent form or, in some cases of drug resistance, inactivate it by reducing the nitro group to a less active amino group. sc.edu
Exploration of Redox Potentials and Charge-Transfer Mechanisms in Biological Systems
The biological activity of nitroaromatic compounds like this compound is intrinsically linked to their electrochemical properties, specifically their redox potentials. researchgate.net A redox potential measures the tendency of a chemical species to acquire electrons and thereby be reduced. libretexts.org In biological systems, redox reactions are fundamental to many processes, and the redox potential of a molecule determines its ability to participate in electron transfer reactions. libretexts.org
Nitroaromatic compounds are effective electron acceptors due to the strong electron-withdrawing nature of the nitro group. researchgate.net Their activity often correlates with their single-electron reduction potential (E¹₇). researchgate.net Studies on various prooxidant nitroaromatic compounds have shown that their antimalarial activity increases as their reduction potential becomes more positive (i.e., as their tendency to accept an electron increases). researchgate.net This increased potential facilitates the transfer of electrons from biological reducing agents, such as flavoenzymes, to the nitro compound.
This charge-transfer mechanism can lead to the generation of reactive oxygen species (ROS) or, as in the case of DprE1 inhibition, the reductive activation of the drug. nih.govresearchgate.net The reduction of the nitro group is the initiating step in the covalent modification of the target enzyme. nih.gov Therefore, the redox potential of the dinitrobenzamide derivative must be finely tuned to allow for efficient reduction by the target enzyme's cofactor (like FAD in DprE1) while minimizing off-target redox cycling. nih.govnih.gov The presence of two nitro groups, as in the 3,5-dinitrobenzamide series, significantly raises the redox potential compared to mononitro analogs, contributing to their higher potency. nih.govresearchgate.net
Comparative Analysis with Structurally Related Benzamide Derivatives and Analogs
The biological profile of this compound can be better understood through comparison with structurally related compounds. Dinitrobenzamides are considered structural simplifications of another class of potent antimycobacterial agents, the benzothiazinones (BTZs). nih.gov Both classes of compounds share a similar mechanism of action, targeting the enzyme DprE1 through covalent inhibition initiated by the reduction of a nitro group. nih.govsc.edu This shared mechanism highlights the critical role of the nitroaromatic scaffold in this specific type of enzyme inhibition.
When compared to other substituted benzamides, the necessity of the 3,5-dinitro pattern for high activity becomes clear. As shown in studies with N-alkyl benzamides, analogs with a single 4-nitro group or those lacking nitro groups entirely are substantially less active against mycobacteria. nih.gov Similarly, replacing one of the nitro groups with a trifluoromethyl (CF₃) group, another strong electron-withdrawing group, can also result in highly active compounds, indicating that the key feature is the strong electron-deficient nature of the benzoyl ring. nih.gov
Comparing this compound with benzamides having different N-substituents also provides valuable SAR insights. For example, replacing the N-(3-chlorophenyl) group with various N-alkyl chains modulates the lipophilicity and, consequently, the activity of the compounds. nih.gov Furthermore, comparisons with other dichlorobenzamide derivatives show how the placement of chloro-substituents on either the benzoyl or the N-phenyl ring can drastically alter the molecule's conformation and biological properties. researchgate.net These comparative analyses are crucial for rationally designing new analogs with improved potency, selectivity, and pharmacokinetic properties.
Advanced Research Avenues and Future Directions for N 3 Chlorophenyl 3,5 Dinitrobenzamide
Development of Chemical Probes and Tools based on the N-(3-chlorophenyl)-3,5-dinitrobenzamide Scaffold
The unique architecture of this compound makes it an attractive scaffold for the design and synthesis of chemical probes. These tools are instrumental in elucidating complex biological processes by allowing for the visualization, quantification, and manipulation of specific molecular targets.
The dinitroaromatic moiety of the compound is a key feature that can be exploited for this purpose. Nitroaromatic compounds are known to have their fluorescence quenched by electron-accepting molecules. mdpi.com This property could be harnessed to develop "turn-on" fluorescent probes. For instance, a probe based on the this compound scaffold could be designed to be non-fluorescent in its native state. Upon interaction with a specific analyte or enzyme, a conformational change or a chemical reaction could disrupt the quenching effect, leading to a detectable fluorescent signal.
Furthermore, the scaffold can be functionalized with various reporter tags, such as fluorophores, biotin, or photoaffinity labels, to facilitate the study of its interactions with biological systems. The chlorophenyl group offers a site for chemical modification without significantly altering the core structure. These modified probes could be employed in a range of applications, including:
Target Identification and Validation: Identifying the specific cellular components with which this compound and its analogs interact.
Enzyme Activity Assays: Designing probes that undergo a detectable change upon being processed by a particular enzyme.
Imaging Cellular Processes: Visualizing the localization and dynamics of the compound or its targets within living cells.
The development of such chemical probes will be crucial in unlocking the full therapeutic and diagnostic potential of this class of compounds.
Potential in Materials Science Research and Optoelectronic Applications
The inherent electronic properties of the this compound scaffold, particularly the electron-withdrawing nitro groups, suggest promising applications in the realm of materials science and optoelectronics.
Nitroaromatic compounds have been investigated for their utility as n-type organic semiconductors. rsc.org The presence of two nitro groups in the 3,5-dinitrobenzamide (B1662146) portion of the molecule significantly lowers the energy levels of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport. This characteristic is a prerequisite for n-type semiconducting behavior, which is essential for the fabrication of various electronic devices.
The potential applications in this domain are vast and include:
Organic Field-Effect Transistors (OFETs): As the active material in the n-channel of OFETs, which are fundamental components of modern electronics.
Organic Photovoltaics (OPVs): As electron-acceptor materials in the active layer of solar cells.
Sensors: The electronic properties of materials based on this scaffold could be modulated by the presence of specific analytes, forming the basis for sensitive chemical sensors. nih.govdntb.gov.ua
Integration into Advanced Polymers and Electronic Materials
To fully realize the potential of this compound in materials science, its integration into advanced polymers and other electronic materials is a key research direction. By incorporating this molecule as a monomer or a dopant into a polymer matrix, it is possible to tailor the electronic and optical properties of the resulting material.
For instance, polymerization of derivatives of this compound could lead to the formation of conjugated polymers with desirable semiconducting properties. The properties of these polymers could be further tuned by modifying the chemical structure of the monomer, for example, by introducing different substituents on the chlorophenyl ring.
Another avenue of exploration is the use of this compound in the development of fluorescent sensors. The fluorescence of certain polymers can be quenched by nitroaromatic compounds, a phenomenon that has been utilized for the detection of explosives. mdpi.com Conversely, a polymer incorporating the this compound unit could be designed to exhibit fluorescence that is sensitive to the presence of specific electron-donating molecules.
Strategies for Lead Optimization and Rational Compound Design in Chemical Biology
The dinitrobenzamide scaffold has shown promise in medicinal chemistry, with derivatives exhibiting antimycobacterial and antifungal activities. sc.edunih.govresearchgate.net This provides a strong rationale for the lead optimization of this compound to enhance its biological activity, selectivity, and pharmacokinetic properties.
Rational compound design, guided by an understanding of the structure-activity relationship (SAR), is a powerful strategy in this endeavor. The SAR for dinitrobenzamide derivatives has been explored in the context of their anti-tubercular activity, revealing that modifications to the amide substituent can have a significant impact on potency. rsc.org
Key strategies for the lead optimization of this compound include:
Modification of the Phenyl Ring: Introducing different substituents on the 3-chlorophenyl ring to probe the effects on target binding and cellular permeability.
Amide Bond Isosteres: Replacing the amide bond with other functional groups to improve metabolic stability and bioavailability.
Exploration of Alternative Scaffolds: Using the dinitrobenzamide moiety as a starting point for the design of entirely new classes of compounds with improved properties.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can play a pivotal role in guiding these optimization efforts by predicting the biological activity of novel analogs and prioritizing their synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-3,5-dinitrobenzamide, and how can structural purity be validated?
The compound is typically synthesized via nucleophilic acyl substitution. Acyl chlorides (e.g., 3,5-dinitrobenzoyl chloride) react with 3-chloroaniline in anhydrous solvents like dichloromethane or tetrahydrofuran under reflux. Catalytic bases such as triethylamine are added to neutralize HCl byproducts. Post-synthesis, purity is confirmed via:
- IR spectroscopy : Peaks at ~1670–1620 cm⁻¹ (C=O stretch) and ~3220 cm⁻¹ (N–H stretch) .
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm), with exchangeable NH protons at δ ~11.0 ppm .
- Elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. How do halogen substituents influence the reactivity of this compound in substitution reactions?
The 3-chlorophenyl group directs electrophilic substitution to the meta position due to its electron-withdrawing nature, while nitro groups at positions 3 and 5 on the benzamide enhance electrophilicity. Reactions like hydrolysis or amidation require controlled conditions (e.g., acidic/basic catalysis) to avoid undesired side products. Solvent polarity (e.g., DMSO vs. toluene) significantly impacts reaction kinetics .
Advanced Research Questions
Q. What crystallographic data and intermolecular interactions stabilize this compound’s solid-state structure?
Crystal structures of analogous compounds (e.g., N-(4-bromophenyl)-3,5-dinitrobenzamide) reveal monoclinic systems (space group P21/n) with dihedral angles of ~5.9° between aromatic rings. Hydrogen bonds (N–H···O=C) and π-π stacking between nitro groups and chlorophenyl rings contribute to lattice stability. Unit cell parameters (e.g., a = 7.1273 Å, β = 101.65°) are refined via SHELXL using X-ray diffraction data .
Q. How can computational docking studies elucidate the antitubercular mechanism of dinitrobenzamide derivatives?
Molecular docking (e.g., AutoDock Vina) identifies binding affinities to Mycobacterium tuberculosis targets like InhA (enoyl-ACP reductase). The nitro groups form hydrogen bonds with catalytic residues (Tyr158, Lys165), while the chlorophenyl moiety occupies hydrophobic pockets. MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What analytical methods are suitable for detecting trace impurities in this compound during synthesis?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve nitro and chloro derivatives. Mass spectra (ESI+) show [M+H]⁺ peaks at m/z 366.1 (calculated).
- Electrochemical sensors : Modified glassy carbon electrodes with Ag nanoparticles enhance sensitivity for detecting nitro-group reduction currents (~-0.5 V vs. Ag/AgCl) .
Q. What strategies mitigate regioselectivity challenges during nitration of benzamide precursors?
Controlled nitration (HNO₃/H₂SO₄) at 0–5°C ensures preferential para/ortho nitro group addition. Steric hindrance from the 3-chlorophenyl group directs nitration to the 3,5-positions. Kinetic vs. thermodynamic product ratios are optimized using time-resolved FTIR to monitor intermediate nitronium ion activity .
Methodological Considerations
Q. How do reaction solvents and temperatures affect the yield of this compound?
Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions (e.g., hydrolysis). Non-polar solvents (toluene) improve yields (up to 88%) by stabilizing intermediates. Reflux temperatures (80–100°C) are critical for complete acyl chloride consumption .
Q. What spectroscopic techniques differentiate this compound from its structural analogs?
- ¹³C NMR : Distinct signals for carbonyl carbons (~165 ppm) and nitro-group-bearing aromatic carbons (~140–150 ppm).
- XPS : Binding energies of Cl 2p₃/₂ (~200 eV) and N 1s (~406 eV for nitro groups) confirm substituent positions .
Biological and Pharmacological Applications
Q. What in vitro assays validate the antiparasitic activity of this compound derivatives?
Q. How does the compound’s logP value influence its pharmacokinetic profile in mammalian systems?
Calculated logP (2.8–3.5 via ChemDraw) indicates moderate lipophilicity, favoring blood-brain barrier penetration. In vivo studies in rodents show plasma half-life (t₁/₂) of ~4.5 hours, with hepatic CYP450-mediated nitro-reduction as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
